molecular formula C19H14O3 B14435719 3-(4-Phenoxyphenoxy)benzaldehyde CAS No. 83244-42-2

3-(4-Phenoxyphenoxy)benzaldehyde

Katalognummer: B14435719
CAS-Nummer: 83244-42-2
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: HMSKYDZVVWSJLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Phenoxyphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzaldehyde core substituted with two phenoxy groups at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenoxy)benzaldehyde typically involves the reaction of 3-bromobenzaldehyde with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Phenoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: 3-(4-Phenoxyphenoxy)benzoic acid.

    Reduction: 3-(4-Phenoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(4-Phenoxyphenoxy)benzaldehyde involves its interaction with cellular components, leading to the disruption of redox homeostasis and antioxidation systems. This compound can target enzymes such as superoxide dismutases and glutathione reductase, resulting in oxidative stress and cell death in fungal and microbial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.

    3-(4-Methoxyphenoxy)benzaldehyde: A structurally similar compound with a methoxy group instead of a phenoxy group.

    4-Phenoxybenzaldehyde: A related compound with a single phenoxy group attached to the benzaldehyde core.

Uniqueness

3-(4-Phenoxyphenoxy)benzaldehyde is unique due to its dual phenoxy substitution, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

83244-42-2

Molekularformel

C19H14O3

Molekulargewicht

290.3 g/mol

IUPAC-Name

3-(4-phenoxyphenoxy)benzaldehyde

InChI

InChI=1S/C19H14O3/c20-14-15-5-4-8-19(13-15)22-18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14H

InChI-Schlüssel

HMSKYDZVVWSJLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.